Dabigatran Impurity 12
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Overview
Description
Dabigatran Impurity 12 is a byproduct formed during the synthesis of Dabigatran etexilate, a novel anticoagulant drug. Dabigatran etexilate is a prodrug that is rapidly converted to Dabigatran after oral administration. Dabigatran acts as a direct, selective, and reversible thrombin inhibitor, which is prescribed for the prevention of stroke and systemic thromboembolism in patients with nonvalvular atrial fibrillation .
Preparation Methods
The synthesis of Dabigatran Impurity 12 involves several steps, starting from the raw materials to the final product. The synthetic route typically includes the following steps:
N-acylation: Pyridine amino propanoate is acylated with 4-methylamino-3-nitro benzoyl chloride to form nitro amino propanoate.
Reduction: The nitro group is reduced to an amino group under catalytic hydrogenation conditions.
Nucleophilic substitution: The amino group undergoes nucleophilic substitution with a novel synthon, n-hexyl-4-nitrophenyl carbonate, to form the Dabigatran base.
Salt formation: The Dabigatran base is converted to its mesylate salt using methane sulfonic acid.
Chemical Reactions Analysis
Dabigatran Impurity 12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under acidic conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions are common, where an amino group is replaced by another functional group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of different degradation products
Scientific Research Applications
Dabigatran Impurity 12 has several scientific research applications, including:
Pharmaceutical Analysis: It is used in the development and validation of analytical methods for the quantitation of impurities in Dabigatran etexilate drug substances.
Quality Control: The compound is used in quality control processes to ensure the purity and safety of Dabigatran etexilate products.
Toxicological Studies: It is studied for its potential toxicological effects and its impact on the overall safety profile of Dabigatran etexilate
Mechanism of Action
Dabigatran Impurity 12 does not have a direct therapeutic effect. its presence in Dabigatran etexilate formulations can affect the drug’s safety and efficacy. The impurity can interact with the active pharmaceutical ingredient, leading to potential degradation or adverse effects. The molecular targets and pathways involved in these interactions are still under investigation .
Comparison with Similar Compounds
Dabigatran Impurity 12 can be compared with other impurities found in Dabigatran etexilate formulations, such as:
N-nitroso Dabigatran etexilate: A nitrosamine impurity that is a potential carcinogen.
Dabigatran Impurity A, B, and C: Other byproducts formed during the synthesis of Dabigatran etexilate.
Ximelagatran Impurities: Impurities found in Ximelagatran, another direct thrombin inhibitor that was withdrawn due to hepatotoxicity .
This compound is unique due to its specific formation pathway and its potential impact on the safety and efficacy of Dabigatran etexilate formulations.
Biological Activity
Dabigatran Impurity 12 (CAS 1422435-35-5) is a noted impurity associated with the anticoagulant drug dabigatran etexilate, which is primarily used for the prevention of thromboembolic events. Understanding the biological activity of this impurity is crucial for ensuring the safety and efficacy of dabigatran formulations. This article compiles various studies, data tables, and findings related to the biological activity of this compound.
Overview of Dabigatran and Its Impurities
Dabigatran is a direct thrombin inhibitor that prevents blood coagulation by inhibiting thrombin's ability to convert fibrinogen into fibrin. The presence of impurities in pharmaceutical compounds can significantly impact their biological activity and safety profile. Among these, this compound has garnered attention due to its potential effects on pharmacodynamics and pharmacokinetics.
Anticoagulant Activity
Research indicates that impurities can alter the pharmacological profile of drugs. While dabigatran itself exhibits strong anticoagulant properties, the specific biological activity of this compound has not been extensively characterized. Preliminary studies suggest that impurities may affect the overall efficacy and safety of dabigatran formulations. For instance, a study utilizing high-performance liquid chromatography (HPLC) indicated that impurities could potentially influence the bioavailability and therapeutic outcomes of dabigatran .
Case Studies
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Study on Impurity Effects :
- A study conducted by Arous and Al-Mardini developed a sensitive LC-MS method for analyzing dabigatran and its impurities, including Impurity 12. The research highlighted that while the main compound showed significant anticoagulant activity, the effects of impurities like Impurity 12 on coagulation parameters were less clear, necessitating further investigation .
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Recalls Due to Impurities :
- In March 2023, a nationwide recall was initiated for certain lots of generic dabigatran due to elevated levels of nitrosamine impurities, including N-nitroso-dabigatran. Although this incident primarily involved a different impurity, it underscores the importance of monitoring all impurities in anticoagulant medications to prevent potential carcinogenic risks .
Analytical Methods
The analytical characterization of this compound has been performed using advanced techniques such as HPLC and mass spectrometry. These methods allow for precise quantification and identification of impurities in pharmaceutical formulations.
Safety and Regulatory Considerations
The presence of impurities like this compound raises concerns regarding patient safety. Regulatory bodies such as the FDA have established guidelines for acceptable levels of impurities in pharmaceutical products. Continuous monitoring and risk assessments are essential to ensure that any potential adverse effects related to these impurities are identified early.
Properties
CAS No. |
1422435-35-5 |
---|---|
Molecular Formula |
C21H23N3O4 |
Molecular Weight |
381.44 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
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